(2S)-2-amino-5,5-difluoropentanoic acid hydrochloride
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Overview
Description
(2S)-2-amino-5,5-difluoropentanoic acid hydrochloride is a synthetic organic compound characterized by the presence of an amino group, two fluorine atoms, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5,5-difluoropentanoic acid hydrochloride typically involves the introduction of fluorine atoms into a pentanoic acid backbone. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes steps such as protection of functional groups, selective fluorination, and subsequent deprotection. The final product is then converted to its hydrochloride salt form through acid-base reactions.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-5,5-difluoropentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amine derivatives.
Scientific Research Applications
(2S)-2-amino-5,5-difluoropentanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which (2S)-2-amino-5,5-difluoropentanoic acid hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-4,4-difluorobutanoic acid hydrochloride
- (2S)-2-amino-6,6-difluorohexanoic acid hydrochloride
- (2S)-2-amino-5-fluoropentanoic acid hydrochloride
Uniqueness
(2S)-2-amino-5,5-difluoropentanoic acid hydrochloride is unique due to the specific positioning of the fluorine atoms on the pentanoic acid backbone. This positioning can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar fluorinated compounds.
Properties
CAS No. |
2728725-48-0 |
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Molecular Formula |
C5H10ClF2NO2 |
Molecular Weight |
189.59 g/mol |
IUPAC Name |
(2S)-2-amino-5,5-difluoropentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9F2NO2.ClH/c6-4(7)2-1-3(8)5(9)10;/h3-4H,1-2,8H2,(H,9,10);1H/t3-;/m0./s1 |
InChI Key |
AGIGRYUKWSQVGO-DFWYDOINSA-N |
Isomeric SMILES |
C(CC(F)F)[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C(CC(F)F)C(C(=O)O)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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